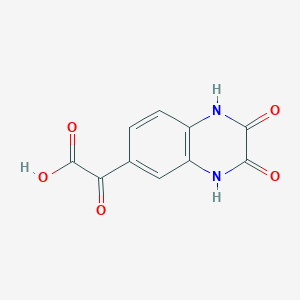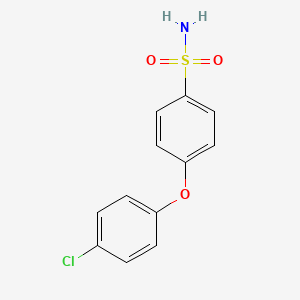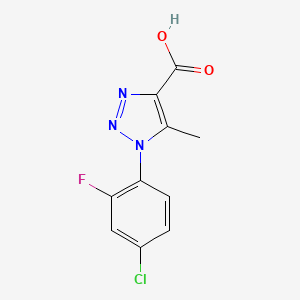
4-Chloro-2-(2-chlorophenyl)-6-methylpyrimidine
Overview
Description
4-Chloro-2-(2-chlorophenyl)-6-methylpyrimidine, also known as 4-chloro-2-phenyl-6-methylpyrimidine, is an organic compound commonly used in the synthesis of pharmaceuticals and other compounds. It is a versatile building block for organic synthesis and has been used for a variety of applications, including the synthesis of drugs, agrochemicals, and other compounds. This compound has been studied extensively and has been found to have a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2-chlorophenyl)-6-methylpyrimidine is not well understood. It is believed that the compound binds to certain enzymes, leading to the inhibition of their activity. This inhibition can lead to an increase in the concentration of certain metabolites, which can then lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In studies, it has been found to inhibit the activity of certain enzymes, leading to an increase in the concentration of certain metabolites. It has also been found to have anti-inflammatory and anti-oxidant effects. In addition, it has been found to have an effect on cell proliferation and differentiation.
Advantages and Limitations for Lab Experiments
The use of 4-Chloro-2-(2-chlorophenyl)-6-methylpyrimidine in laboratory experiments has several advantages. It is a versatile building block for organic synthesis and can be used in a variety of applications. It is also relatively easy to synthesize and can be obtained in high yields. However, there are some limitations to its use in laboratory experiments. It is a toxic compound and must be handled with care. In addition, it can be difficult to accurately measure the concentration of the compound in a solution.
Future Directions
There are several potential future directions for research involving 4-Chloro-2-(2-chlorophenyl)-6-methylpyrimidine. One potential direction of research is to further study the biochemical and physiological effects of the compound. Another potential direction of research is to develop more efficient and cost-effective methods for its synthesis. In addition, further research could be conducted to explore its potential applications in drug and agrochemical synthesis. Finally, further research could be conducted to explore the potential therapeutic effects of the compound.
Scientific Research Applications
4-Chloro-2-(2-chlorophenyl)-6-methylpyrimidine is a versatile building block for organic synthesis and has been used in a variety of scientific research applications. It has been used in the synthesis of drugs, agrochemicals, and other compounds. It has also been used in the synthesis of enzyme inhibitors, which have been used to study the mechanism of action of enzymes. In addition, it has been used in the synthesis of fluorescent dyes and other compounds used in biomedical imaging.
properties
IUPAC Name |
4-chloro-2-(2-chlorophenyl)-6-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2/c1-7-6-10(13)15-11(14-7)8-4-2-3-5-9(8)12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIYHYYYOYFZAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(morpholin-4-yl)propyl]thiolan-3-amine](/img/structure/B1486481.png)
![3-[(2,5-Difluorophenyl)methyl]azetidine](/img/structure/B1486483.png)
![4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1486485.png)

![4-(cyclopropylmethyl)-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1486488.png)




![N-[2-(4-fluorophenyl)ethyl]-3-methylcyclohexan-1-amine](/img/structure/B1486494.png)
amine](/img/structure/B1486495.png)

amine](/img/structure/B1486500.png)
